Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester
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Overview
Description
METHYL 4-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2-chloro-4-(4H-1,2,4-triazol-4-yl)pyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
METHYL 4-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as luminescent or catalytic materials
Mechanism of Action
The mechanism of action of METHYL 4-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Uniqueness
METHYL 4-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOATE is unique due to its specific combination of a triazole ring with a pyridine and benzoate moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H13N5O3 |
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Molecular Weight |
323.31 g/mol |
IUPAC Name |
methyl 4-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C16H13N5O3/c1-24-16(23)11-2-4-13(5-3-11)20-15(22)12-6-7-17-14(8-12)21-9-18-19-10-21/h2-10H,1H3,(H,20,22) |
InChI Key |
XKLCMOLDFURSLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)N3C=NN=C3 |
Origin of Product |
United States |
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